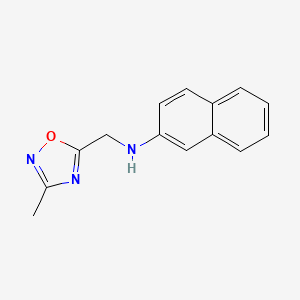![molecular formula C13H17BrFNZn B14891168 3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−fluoro−4−[(1−homopiperidino)methyl]bromobenzene+Zn→3−fluoro−4−[(1−homopiperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drug candidates, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of fluorinated organic molecules on biological systems.
作用机制
The mechanism of action of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process is often catalyzed by transition metals like palladium, which help in the formation and stabilization of the reactive intermediate.
相似化合物的比较
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but with a morpholino group instead of a homopiperidino group.
4-[(4-Morpholino)methyl]phenylzinc iodide: Contains an iodide instead of a bromide, affecting its reactivity and applications.
Uniqueness
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
属性
分子式 |
C13H17BrFNZn |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]azepane |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15;;/h3,7-8H,1-2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI 键 |
NTGDANYGYMFFKP-UHFFFAOYSA-M |
规范 SMILES |
C1CCCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


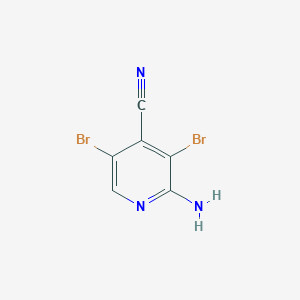
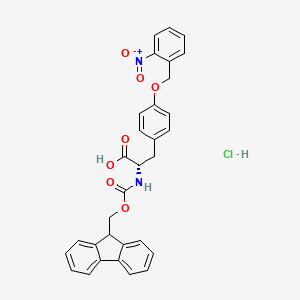
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
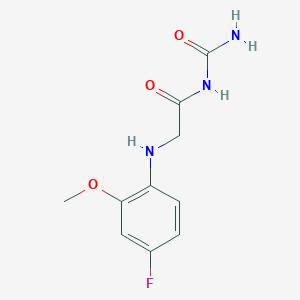
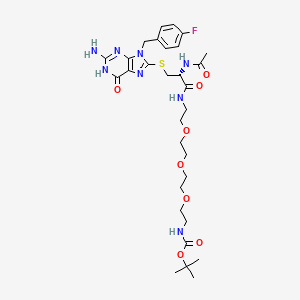

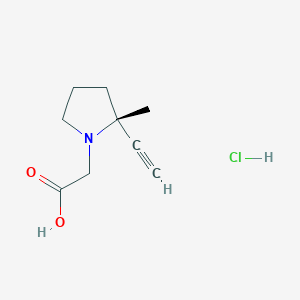
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
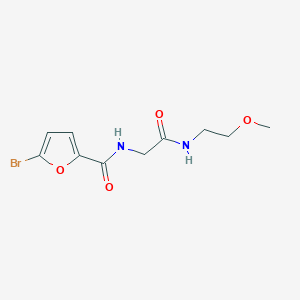
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
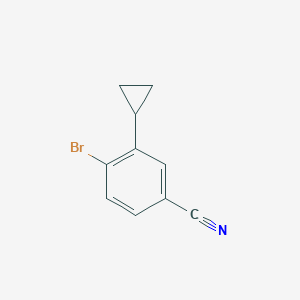
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
